3-Fluoroisatoic anhydride

Description

Properties

IUPAC Name |

8-fluoro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERJBARKMJORGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441358 | |

| Record name | 3-Fluoroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174463-53-7 | |

| Record name | 3-Fluoroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Fluoroisatoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoroisatoic Anhydride (CAS: 174463-53-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoroisatoic Anhydride (CAS Number: 174463-53-7), a fluorinated heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, established synthesis protocols, reactivity, and diverse applications. Particular emphasis is placed on its role as a versatile building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Safety information, handling procedures, and expected spectroscopic characteristics are also presented to support laboratory applications.

Chemical and Physical Properties

This compound, systematically named 8-fluoro-1H-3,1-benzoxazine-2,4-dione, is a fused bicyclic compound.[1] Its structure incorporates the reactive isatoic anhydride core with a fluorine atom on the benzene ring, which significantly influences its chemical reactivity and biological interactions.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 174463-53-7 | [1] |

| IUPAC Name | 8-fluoro-1H-3,1-benzoxazine-2,4-dione | [1] |

| Molecular Formula | C₈H₄FNO₃ | [1] |

| Molecular Weight | 181.12 g/mol | [1] |

| Density | 1.503 g/cm³ | [3] |

| Refractive Index | 1.561 | [3] |

| Purity | ≥97% | |

| Canonical SMILES | C1=CC2=C(C(=C1)F)NC(=O)OC2=O | [1] |

| InChI Key | IERJBARKMJORGI-UHFFFAOYSA-N | [1] |

| Storage Temperature | Ambient |

Synthesis and Manufacturing

Several synthetic routes to this compound have been established, starting from various fluorinated precursors. The choice of method often depends on the availability of starting materials and desired scale.

Key Synthetic Pathways:

-

From 7-Fluoroindole: A common laboratory-scale synthesis involves the oxidation and rearrangement of 7-fluoroindole.[1] This method typically involves stirring the precursor in a solvent mixture like acetonitrile and water at moderately elevated temperatures.[1]

-

From Fluorinated Isatin Derivatives: An alternative approach is the oxidative ring expansion of a corresponding fluorinated isatin.[1] This transformation is generally achieved using an oxidizing agent such as hydrogen peroxide in a carboxylic acid solvent.[1]

-

From 3-Fluoroanthranilic Acid: Solid-phase synthesis techniques can be employed using 3-fluoroanthranilic acid as the starting material.[1] This route involves converting the aniline moiety to an isocyanate followed by intramolecular cyclization.[1]

References

3-Fluoroisatoic anhydride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and reactive properties of 3-Fluoroisatoic anhydride. It is intended to serve as a technical resource, offering detailed data, experimental protocols, and visualizations to support research and development activities.

Introduction

This compound, systematically named 8-fluoro-1H-3,1-benzoxazine-2,4-dione, is a fluorinated heterocyclic compound with the chemical formula C₈H₄FNO₃.[1] It belongs to the isatoic anhydride class of molecules, which are notable for their utility as versatile building blocks in organic synthesis. The presence of a fluorine atom on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity, making it a compound of interest in medicinal chemistry and materials science.[1][2] This guide summarizes its known properties, synthetic routes, and chemical behavior.

Physical and Chemical Properties

Quantitative data for this compound and its parent compound, isatoic anhydride, are presented below for comparison. Data for the specific 3-fluoro isomer is limited in publicly available literature; where unavailable, this is noted.

Table 1: General and Physical Properties

| Property | Value (this compound) | Value (Isatoic Anhydride) | Reference |

| CAS Number | 174463-53-7 | 118-48-9 | [1][3] |

| Molecular Formula | C₈H₄FNO₃ | C₈H₅NO₃ | [1][3] |

| Molecular Weight | 181.12 g/mol | 163.13 g/mol | [1][3] |

| Appearance | Light brown solid | Tan solid / Grey powder | [2][3] |

| Melting Point | Data not available | 243 °C (with decomposition) | [3] |

| Boiling Point | Data not available | 290.19 °C | [4] |

| Density | 1.503 g/cm³ | 1.52 g/cm³ | [4][5] |

| Solubility | Soluble in DMSO | Miscible in water, hot alcohol, acetone; Insoluble in ether, benzene, chloroform | [3][6] |

Table 2: Spectroscopic and Computational Data

| Property | Value / Expected Features (this compound) | Reference |

| IR Spectroscopy | Expected to show two distinct C=O stretching peaks characteristic of anhydrides (asymmetric and symmetric stretches), typically between 1700-1900 cm⁻¹. A C-O stretching peak is also expected between 1000-1300 cm⁻¹. | [7] |

| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling. The N-H proton is expected as a broad singlet. | [6][8] |

| ¹³C NMR | Two carbonyl carbons are expected in the 150-170 ppm range. Aromatic carbons will show splitting due to C-F coupling. | [8] |

| Mass Spectrometry | Expected molecular ion peak [M]⁺ at m/z = 181.0175. | [9] |

| InChI Key | IERJBARKMJORGI-UHFFFAOYSA-N | [1] |

Chemical Reactivity and Experimental Protocols

This compound is a reactive intermediate capable of undergoing various chemical transformations, primarily involving nucleophilic attack on its carbonyl centers.[1]

Key Reactions:

-

Hydrolysis: In the presence of water or alkaline conditions, the anhydride ring opens to form 3-fluoroanthranilic acid and releases carbon dioxide.[1][10]

-

Acylation: It readily reacts with nucleophiles such as alcohols and amines to yield the corresponding esters and amides of 3-fluoroanthranilic acid.[1] This reaction is a cornerstone of its use in synthesis.

-

Electrophilic Aromatic Substitution: The fluorine atom and the anhydride moiety influence the reactivity of the benzene ring in substitution reactions.[1]

-

Ring Transformation: Reactions with active methylene compounds can lead to the formation of hydroxyquinolinone derivatives.[10]

Synthesis Methodologies

Several synthetic routes to isatoic anhydrides have been reported. The methods applicable to the 3-fluoro derivative generally involve cyclization or oxidation strategies.

Method 1: Oxidation of Fluorinated Isatin

A common and effective method involves the oxidative ring expansion of a corresponding fluorinated isatin.[1]

Experimental Protocol:

-

Suspension: Suspend the appropriate fluorinated isatin (e.g., 3-fluoroisatin) in a carboxylic acid solvent, such as glacial acetic acid.[1]

-

Oxidation: Add an oxidizing agent, typically a 30-50% aqueous solution of hydrogen peroxide, dropwise to the suspension. A catalyst like sulfuric acid may be used.[1]

-

Reaction Conditions: Maintain the reaction temperature between 25-65°C and stir for a sufficient duration (e.g., 1-2 hours).[1]

-

Isolation: Cool the reaction mixture. The crystalline this compound product precipitates out of the solution.

-

Purification: Collect the product by filtration or centrifugation and wash with cold water. Further purification can be achieved by recrystallization.[1]

Other Synthetic Routes:

-

From Anthranilic Acid: The classical synthesis involves the reaction of the corresponding anthranilic acid (3-fluoroanthranilic acid) with phosgene or a phosgene equivalent.[1][11]

-

From Fluoroindole: Synthesis can be achieved through the oxidation and rearrangement of a 7-fluoroindole precursor.[1]

-

Palladium-Catalyzed Carbonylation: This modern approach uses a palladium catalyst to carbonylate a 2-iodo-6-fluoroaniline starting material.[1]

Applications in Research and Drug Development

This compound is a valuable reagent with applications across several scientific domains:

-

Organic Synthesis: It serves as a precursor for a wide range of complex, fluorinated organic molecules and heterocyclic structures like quinazolines and benzodiazepines.[1][12]

-

Pharmaceutical Development: The compound is used to synthesize novel bioactive molecules. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2]

-

Agrochemicals: It is a building block for creating new pesticides and herbicides with potentially improved efficacy.[2]

-

Materials Science: Its reactive nature allows for its incorporation into polymers and coatings to develop advanced materials with enhanced durability and specific chemical properties.[1][2]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data for related anhydrides and isatoic anhydride itself indicate that caution is required.

-

Hazards: Anhydrides are generally irritants and can be corrosive. They may cause skin irritation, serious eye damage, and respiratory irritation. They can react violently with water.

-

Precautions:

-

Storage: Store in a tightly closed container in a cool, dry place, potentially under an inert atmosphere due to its hygroscopic nature. A recommended storage temperature is between 0-8°C.[2]

This guide is intended for informational purposes only. Always consult a comprehensive and current Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.

References

- 1. Buy this compound | 174463-53-7 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lbaochemicals.com [lbaochemicals.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 5-Fluoroisatoic anhydride | C8H4FNO3 | CID 288560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 13. fishersci.com [fishersci.com]

- 14. synquestlabs.com [synquestlabs.com]

A Comprehensive Technical Guide to 3-Fluoroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-Fluoroisatoic Anhydride, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals.

IUPAC Name and Chemical Structure

The nomenclature of fluorinated isatoic anhydrides can vary depending on the position of the fluorine atom. For the compound commonly referred to as this compound, the fluorine atom is located at the 8-position of the 1H-3,1-benzoxazine-2,4-dione core structure.

IUPAC Name: 8-fluoro-1H-3,1-benzoxazine-2,4-dione.[1]

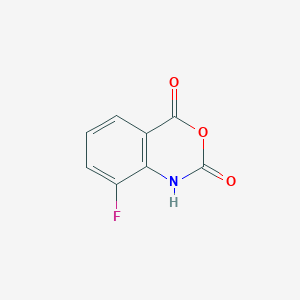

Chemical Structure:

Caption: Chemical structure of 8-fluoro-1H-3,1-benzoxazine-2,4-dione.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 174463-53-7 | [1][2] |

| Molecular Formula | C8H4FNO3 | [1][2] |

| Molecular Weight | 181.12 g/mol | [1][2][3] |

| Appearance | Light brown solid | [2] |

| Purity | ≥ 95% (HPLC) | [2] |

| Storage Temperature | 0-8°C | [2] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, primarily starting from fluorinated anthranilic acid or indole derivatives.

Workflow for a Common Synthesis Route:

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol:

A common laboratory-scale synthesis involves the reaction of a fluorinated anthranilic acid with phosgene or a phosgene equivalent.

Starting Material: 3-Fluoroanthranilic acid.

Reaction:

-

A solution of 3-fluoroanthranilic acid in an appropriate solvent (e.g., dioxane) is prepared.

-

Phosgene or a safer equivalent like triphosgene is slowly added to the solution while maintaining the temperature.

-

The reaction mixture is stirred until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).

-

The product, this compound, precipitates out of the solution and can be collected by filtration.

-

The collected solid is washed with a suitable solvent to remove impurities and then dried.

It is important to note that phosgene is highly toxic, and all manipulations should be performed in a well-ventilated fume hood with appropriate safety precautions.

Alternative synthetic strategies include the oxidation of fluorinated isatin derivatives or the carbonylation of 2-iodo-6-fluoroaniline.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activities.[1][2] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Signaling Pathway Illustrating Potential Therapeutic Targets:

The derivatives of this compound are often explored as inhibitors of various enzymes or as modulators of signaling pathways implicated in diseases such as cancer and inflammation.

Caption: Hypothetical signaling pathway targeted by a this compound derivative.

The applications of this compound extend to the synthesis of:

-

Quinazolinones: A class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.

-

Benzodiazepines: Widely used as anxiolytics, sedatives, and anticonvulsants.

-

Other Fused Heterocycles: The reactive nature of the anhydride allows for the construction of complex molecular architectures for drug discovery.[2]

The strategic introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter the acidity of nearby functional groups, all of which are critical considerations in modern drug design.

References

3-Fluoroisatoic anhydride molecular weight and formula

An In-depth Technical Guide to 3-Fluoroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key reagent in synthetic and medicinal chemistry. It details its chemical and physical properties, synthesis protocols, and diverse applications, with a focus on its role in drug discovery and development.

Core Compound Data

This compound, with the IUPAC name 8-fluoro-1H-3,1-benzoxazine-2,4-dione, is a fluorinated heterocyclic compound.[1] Its fluorine substitution significantly influences its chemical reactivity and biological activity compared to other isatoic anhydrides.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₄FNO₃[1][2] |

| Molecular Weight | 181.12 g/mol [1][3] |

| CAS Number | 174463-53-7[1][2] |

| Appearance | Light brown solid[2] |

| Purity | ≥ 95% (HPLC)[2] |

| Storage Conditions | 0-8°C[2] |

Table 2: Compound Identification Codes

| Identifier | Code |

| InChI | InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12)[1] |

| InChI Key | IERJBARKMJORGI-UHFFFAOYSA-N[1] |

| SMILES | C1=CC2=C(C(=C1)F)NC(=O)OC2=O[1] |

| PubChem ID | 10535393[2] |

| MDL Number | MFCD06796569[2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the cyclization of fluorinated anthranilic acid derivatives or the oxidation of fluorinated indole precursors.[1][4]

Protocol 1: Synthesis from 7-Fluoroindole

This method involves the oxidation and rearrangement of a fluoroindole precursor.[1]

Materials:

-

7-Fluoroindole

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Aqueous hydrogen peroxide solution (30-50%)[1]

Procedure:

-

Dissolve 7-Fluoroindole in a solvent mixture of acetonitrile and water.[1]

-

Stir the mixture at an elevated temperature, approximately 40°C, for about one hour.[1]

-

Slowly add the aqueous hydrogen peroxide solution to the reaction mixture.[1]

-

Maintain the reaction temperature between 25-65°C.[1]

-

After the reaction is complete, extract the product using ethyl acetate.[1]

-

Isolate the crystalline product by filtration or centrifugation.[1]

-

Purify the crude product through crystallization or chromatography to obtain this compound.[1]

Protocol 2: Synthesis from 3-Fluoroanthranilic Acid using Phosgene

This is a classical method for preparing isatoic anhydrides from their corresponding anthranilic acids.

Materials:

-

3-Fluoroanthranilic acid

-

Phosgene

-

Dioxane or a similar inert solvent

Procedure:

-

Dissolve 3-Fluoroanthranilic acid in a suitable inert solvent like dioxane in a reaction vessel equipped with a gas inlet tube and a stirrer.

-

Bubble phosgene gas through the solution while stirring vigorously. The reaction is typically carried out at room temperature.

-

The product, this compound, will precipitate out of the solution as it forms.

-

Continue the addition of phosgene until the reaction is complete, which can be monitored by the cessation of precipitate formation.

-

Filter the reaction mixture to collect the solid product.

-

Wash the collected solid with a cold solvent to remove any unreacted starting material and byproducts.

-

Dry the purified this compound under vacuum.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis due to its reactive anhydride functionality.[1]

Key Chemical Reactions:

-

Acylation: It readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides.[1]

-

Electrophilic Aromatic Substitution: The fluorine atom can activate the aromatic ring, making it more susceptible to electrophilic substitution reactions.[1]

-

Hydrolysis: In the presence of water, it hydrolyzes to form 3-fluoroisatoic acid.[1]

Applications:

-

Pharmaceutical Development: It serves as a crucial building block for the synthesis of bioactive compounds and innovative pharmaceuticals.[1][2] Its derivatives are explored for their potential therapeutic applications.[1] The fluorine substituent can enhance the biological activity of the final compounds.[2]

-

Organic Synthesis: It is a versatile reagent for constructing complex organic molecules and various nitrogen-containing heterocyclic structures.[1][4]

-

Material Science: Its reactive nature allows for its use in the development of polymers and coatings with enhanced durability.[1][2]

-

Analytical Chemistry: It can be utilized in methods for the detection and quantification of various substances.[2]

Logical Workflow: Synthesis to Application

The following diagram illustrates the general workflow from the synthesis of this compound to its application in drug discovery.

Caption: A diagram illustrating the synthesis of this compound and its subsequent application workflow in the process of drug discovery.

Safety Information

This compound is associated with several hazard classifications.

Table 3: GHS Hazard Statements

| Statement Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area.

References

An In-Depth Technical Guide to the Synthesis of 3-Fluoroisatoic Anhydride from 7-Fluoroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathways for producing 3-Fluoroisatoic anhydride, a valuable building block in medicinal chemistry, starting from 7-fluoroindole. While a direct conversion is noted in the literature, this document focuses on a more robust and experimentally substantiated multi-step synthesis proceeding through 7-fluoroisatin and 3-fluoroanthranilic acid intermediates. The protocols provided are based on established and reliable methodologies, ensuring reproducibility for research and development applications.

Introduction

This compound is a key reagent in the synthesis of a variety of heterocyclic compounds, which are of significant interest in the development of novel therapeutic agents. The strategic placement of a fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide outlines a feasible and well-documented synthetic route from 7-fluoroindole, a readily available starting material.

Synthetic Strategy Overview

The synthesis of this compound from 7-fluoroindole is most reliably achieved through a three-step process. This pathway offers well-defined intermediates and utilizes established chemical transformations, providing a higher likelihood of success and scalability compared to a less-documented direct oxidation.

The overall synthetic workflow is as follows:

Caption: Synthetic workflow from 7-Fluoroindole to this compound.

Experimental Protocols

Step 1: Synthesis of 7-Fluoroisatin from 7-Fluoroindole

The direct oxidation of 7-fluoroindole to 7-fluoroisatin is a critical transformation. While a specific protocol for this exact substrate is not widely published, a general and effective method for the oxidation of indoles to isatins involves the use of N-bromosuccinimide (NBS) in aqueous dimethylformamide (DMF). This method is presented as a reliable approach.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-fluoroindole (1.0 eq) in a mixture of DMF and water (4:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Dry the crude product under vacuum.

-

Purify the crude 7-fluoroisatin by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

| Parameter | Value |

| Starting Material | 7-Fluoroindole |

| Reagents | N-bromosuccinimide, DMF, Water |

| Reaction Time | 2.5 - 4.5 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Expected Yield | 70-85% (Estimated based on similar indole oxidations) |

| Product | 7-Fluoroisatin |

Step 2: Synthesis of 3-Fluoroanthranilic Acid from 7-Fluoroisatin

This step involves the oxidative rearrangement of 7-fluoroisatin to 2-amino-3-fluorobenzoic acid (3-fluoroanthranilic acid). A well-established and reliable procedure for this transformation utilizes hydrogen peroxide in an alkaline solution.[1][2]

Experimental Protocol:

-

In a three-necked round-bottom flask fitted with a dropping funnel and a thermometer, charge 7-fluoroisatin (1.0 eq) and a 1 M aqueous sodium hydroxide solution.[1]

-

Stir the mixture to achieve a suspension.

-

Add 30% hydrogen peroxide (2.2 eq) dropwise over a period of 45 minutes, maintaining the reaction temperature between 30-40°C.[1]

-

After the addition is complete, continue stirring for 1.5 hours.[1]

-

Cool the reaction mixture and acidify with 3 M hydrochloric acid to a pH of approximately 1 to precipitate the product.[1]

-

Collect the beige precipitate by vacuum filtration and wash with cold water.

-

Dry the product under vacuum over P₄O₁₀ to yield pure 3-fluoroanthranilic acid.[1]

| Parameter | Value |

| Starting Material | 7-Fluoroisatin |

| Reagents | Sodium Hydroxide, Hydrogen Peroxide, Hydrochloric Acid |

| Reaction Time | ~2.5 hours |

| Reaction Temperature | 30-40°C |

| Reported Yield | 84-96%[1] |

| Product | 3-Fluoroanthranilic Acid |

Step 3: Synthesis of this compound from 3-Fluoroanthranilic Acid

The final step is the cyclization of 3-fluoroanthranilic acid to form this compound. This is typically achieved by reaction with a phosgene equivalent, such as triphosgene, which is a safer and easier-to-handle alternative to phosgene gas.

Experimental Protocol:

-

In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend 3-fluoroanthranilic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

In a separate flask, dissolve triphosgene (0.4 eq) in dry toluene.

-

Add the triphosgene solution dropwise to the stirred suspension of the amino acid at room temperature over 1-2 hours.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 18-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., toluene or ethyl acetate) to yield the final product.

| Parameter | Value |

| Starting Material | 3-Fluoroanthranilic Acid |

| Reagents | Triphosgene, Anhydrous THF, Anhydrous Toluene |

| Reaction Time | 20-26 hours |

| Reaction Temperature | Room Temperature |

| Expected Yield | >90% (Based on similar transformations) |

| Product | This compound |

Alternative Synthetic Considerations

While the presented three-step synthesis is the most reliably documented, it is worth noting other potential, albeit less detailed, synthetic routes.

Direct Oxidation of 7-Fluoroindole

A direct conversion of 7-fluoroindole to this compound has been mentioned, involving stirring the starting material in a mixture of acetonitrile and water at approximately 40°C for one hour.[3] However, the specific oxidizing agent and detailed experimental conditions are not provided, making this a less reliable option without further methods development.

Oxidative Ring Expansion of 7-Fluoroisatin

An alternative to the two-step conversion of 7-fluoroisatin to this compound via the anthranilic acid is a direct oxidative ring expansion. This can be achieved by treating the fluorinated isatin with hydrogen peroxide in a mixture of a carboxylic acid (e.g., acetic acid) and a strong acid catalyst (e.g., sulfuric acid).[3]

Caption: Comparison of synthetic routes to this compound.

Conclusion

This technical guide provides a comprehensive and experimentally supported pathway for the synthesis of this compound from 7-fluoroindole. The detailed three-step protocol, proceeding through 7-fluoroisatin and 3-fluoroanthranilic acid, offers a robust and reproducible method for obtaining this valuable synthetic intermediate. The provided experimental details and quantitative data will be a valuable resource for researchers and professionals in the field of drug discovery and development. It is recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory, with strict adherence to all relevant safety protocols.

References

In-Depth Technical Guide to the Electrophilic Properties of 3-Fluoroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoroisatoic anhydride, with the IUPAC name 8-fluoro-1H-3,1-benzoxazine-2,4-dione, is a fluorinated heterocyclic compound that serves as a versatile building block in organic synthesis. Its electrophilic nature, enhanced by the presence of an electron-withdrawing fluorine atom, makes it a highly reactive precursor for the synthesis of a wide array of nitrogen-containing heterocycles, most notably quinazolinones. This guide provides a comprehensive overview of the electrophilic properties of this compound, detailing its reactivity, reaction mechanisms, and applications, with a focus on providing actionable data and experimental protocols for laboratory use.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of a reagent is fundamental for its effective application in synthesis and for the characterization of its reaction products.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₄FNO₃ |

| Molecular Weight | 181.12 g/mol |

| Appearance | Off-white to pale yellow powder |

| Melting Point | Not readily available |

| Solubility | Soluble in DMSO |

Spectroscopic Data

While specific, experimentally verified spectra for this compound are not widely published, data from analogous compounds and general spectroscopic principles for anhydrides can provide valuable insights for characterization.

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum of an acid anhydride is characterized by two distinct carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching vibrations. For cyclic anhydrides, the lower frequency band is typically the strongest. Additionally, C-O stretching bands are observed.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Anhydride C=O Stretch (Asymmetric) | 1870 - 1845 |

| Anhydride C=O Stretch (Symmetric) | 1800 - 1775 |

| C-O Stretch | 1300 - 1000 |

Note: The presence of the fluorine atom and the aromatic ring may cause slight shifts in these absorption bands.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine atom. Protons on the aromatic ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The N-H proton will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons and the aromatic carbons. The carbon atoms bonded to or in proximity to the fluorine atom will exhibit C-F coupling, which can be a useful diagnostic tool.

Electrophilic Reactivity and Reaction Mechanisms

The electrophilicity of this compound is centered at the two carbonyl carbons within the anhydride moiety. The electron-withdrawing nature of the fluorine atom on the benzene ring further enhances the partial positive charge on these carbons, making them highly susceptible to nucleophilic attack.

General Reaction with Nucleophiles

This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and carbanions. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, leading to the opening of the anhydride ring.

Caption: General mechanism of nucleophilic attack on this compound.

The initial attack of the nucleophile on one of the carbonyl carbons forms a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the C-O bond within the anhydride ring and the formation of a substituted anthranilic acid derivative. In many cases, particularly with amine nucleophiles, this is followed by the loss of carbon dioxide.

Role of the Fluorine Substituent

The fluorine atom at the 3-position plays a crucial role in modulating the reactivity of the molecule. As a highly electronegative atom, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbons, making this compound more reactive towards nucleophiles compared to its non-fluorinated counterpart.[1]

Application in the Synthesis of Quinazolinones

A primary application of this compound's electrophilic properties is in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

One-Pot, Three-Component Synthesis

A highly efficient method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones involves a one-pot, three-component reaction of this compound, a primary amine, and an aldehyde.[5][6]

Caption: Workflow for the one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones.

Mechanism:

-

Ring Opening: The primary amine attacks one of the carbonyl groups of this compound, leading to the opening of the anhydride ring and subsequent decarboxylation to form a 2-amino-N-substituted benzamide intermediate.[7][8]

-

Imine Formation: The resulting anthranilamide derivative then condenses with the aldehyde to form an imine intermediate.

-

Cyclization: Finally, intramolecular cyclization of the imine, followed by tautomerization, yields the stable 2,3-disubstituted-4(3H)-quinazolinone.

Experimental Protocol: General Procedure for the One-Pot Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

This protocol is a general guideline adapted from procedures for isatoic anhydride and can be optimized for specific substrates.[5][9][10]

Materials:

-

This compound (1.0 mmol)

-

Primary amine (1.1 mmol)

-

Aldehyde (1.0 mmol)

-

Catalyst (e.g., p-toluenesulfonic acid, sulfamic acid, or a Lewis acid, optional)

-

Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the primary amine (1.1 mmol), the aldehyde (1.0 mmol), and the chosen solvent (if any).

-

If a catalyst is used, add it to the reaction mixture (typically 10-20 mol%).

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by NMR, IR, and mass spectrometry.

Biological Activity of Resulting Quinazolinone Derivatives

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, and derivatives synthesized from this compound are of significant interest for their potential therapeutic applications. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of the molecule to biological targets.[11]

Cytotoxic Activity

Numerous studies have reported the cytotoxic activity of fluoro-substituted quinazolinone derivatives against various cancer cell lines. The specific substitution pattern on the quinazolinone core, a direct result of the choice of amine and aldehyde in the synthesis, plays a crucial role in determining the potency and selectivity of the cytotoxic effect.

Table of Cytotoxic Activity of Selected Fluoro-Substituted Quinazolinone Derivatives (IC₅₀ values in µM)

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-Fluoro-4(3H)-quinazolone derivative | MCF-7 (Breast) | 3.42 | [2] |

| 6-Fluoro-4(3H)-quinazolone derivative | NCI (Various) | 2.51 | [2] |

| 3-methylenamino-4(3H)-quinazolone derivative | RD (Rhabdomyosarcoma) | 14.65 | [2] |

| 3-methylenamino-4(3H)-quinazolone derivative | MDA-MB-231 (Breast) | 10.62 | [2] |

| 2,3-disubstituted quinazolinone | HCT-116 (Colon) | 4.87 - 205.9 | [12] |

| 2,3-disubstituted quinazolinone | MCF-7 (Breast) | 14.70 - 98.45 | [12] |

| quinazoline-oxymethyltriazole | HCT-116 (Colon) | 5.33 - 10.72 | [13] |

| quinazoline-oxymethyltriazole | HepG2 (Liver) | 7.94 - 17.48 | [13] |

This table presents a selection of reported IC₅₀ values for various fluoro-substituted quinazolinones to illustrate the potential biological activity of compounds derived from fluorinated precursors like this compound.

Conclusion

This compound is a valuable and highly reactive electrophilic reagent in organic synthesis. Its enhanced reactivity, due to the presence of the fluorine substituent, facilitates the efficient construction of complex heterocyclic molecules, particularly quinazolinones. This guide has provided a detailed overview of its electrophilic properties, reaction mechanisms, and a practical framework for its application in the laboratory. The potential for the resulting fluorinated quinazolinone derivatives to exhibit significant biological activity underscores the importance of this compound as a key building block in drug discovery and development. Further research into the specific reaction kinetics and the exploration of a broader range of nucleophiles will undoubtedly continue to expand the synthetic utility of this versatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijrpr.com [ijrpr.com]

- 12. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activity of 3-Fluoroisatoic Anhydride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity data for 3-Fluoroisatoic anhydride is scarce in publicly available scientific literature. Its primary role is as a chemical intermediate. This guide focuses on the significant biological activities of its derivatives, particularly fluoro-substituted quinazolinones, which are the subject of extensive research.

Introduction

This compound is a fluorinated heterocyclic compound primarily utilized as a versatile precursor in organic synthesis. While direct studies on its biological effects are limited, its true potential lies in its role as a building block for a class of pharmacologically significant molecules: quinazolinones. The incorporation of a fluorine atom can enhance the metabolic stability, bioavailability, and binding affinity of these derivatives, making them attractive candidates for drug discovery. This guide provides a comprehensive overview of the synthesis of fluoro-substituted quinazolinones from this compound and the diverse biological activities exhibited by these derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis of Fluoro-Substituted Quinazolinone Derivatives

The most common application of this compound is in the synthesis of quinazolinone scaffolds. This typically involves a one-pot, three-component reaction.

General Synthesis Workflow

Caption: General workflow for the synthesis of fluoro-quinazolinones.

Potential Biological Activities

Derivatives of this compound, particularly fluoro-substituted quinazolinones, have demonstrated a wide range of biological activities.

Anticancer Activity

Many fluoro-substituted quinazolinone derivatives exhibit potent anticancer activity, often by inhibiting key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 1: Anticancer Activity of Representative Fluoro-Quinazolinone Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 3-methyl-quinazolinone derivative (5k) | A549 (Lung Cancer) | Not specified, but potent | [1] |

| 3-methyl-quinazolinone derivative (5k) | PC-3 (Prostate Cancer) | Not specified, but potent | [1] |

| 3-methyl-quinazolinone derivative (5k) | SMMC-7721 (Liver Cancer) | Not specified, but potent | [1] |

| 5-F quinazolinone (34) | H1975 (NSCLC) | Not specified, but showed tumor regression | [2] |

| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline | EGFRwt | 0.0461 | [3] |

| Cinnamamide-quinazoline derivative | EGFR | 0.0003 | [3] |

Signaling Pathways:

-

EGFR Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation.[3] Fluoro-quinazolinones can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting these downstream signals.[3]

Caption: EGFR signaling pathway and inhibition by fluoro-quinazolinones.

-

VEGFR-2 Signaling Pathway: VEGFR-2 is another receptor tyrosine kinase crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis. Fluoro-quinazolinones can inhibit VEGFR-2, thereby cutting off the tumor's blood supply.

Caption: VEGFR-2 signaling pathway and its inhibition.

Anti-inflammatory Activity

Certain fluoro-substituted quinazolinone derivatives have shown potential as anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response.

Table 2: Anti-inflammatory Activity of Representative Fluoro-Quinazolinone Derivatives

| Compound Class | Assay | % Inhibition | Reference |

| 3-(4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivative | Carrageenan-induced paw edema | Potent activity reported | |

| Fluorine-substituted benzo[h]quinazoline-2-amine derivative (8c) | NF-κB inhibition | Significant reduction in inflammatory markers | [4] |

Antimicrobial Activity

The quinazolinone scaffold is also a promising platform for the development of novel antimicrobial agents. Fluorine substitution can enhance the antimicrobial potency of these compounds.

Table 3: Antimicrobial Activity of Representative Fluoro-Quinazolinone Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| 4(3H)-Quinazolinone with 4-fluorophenyl substitution | S. aureus | ≤ 8 | [5] |

| 7-Chloro-3-(4-fluorophenyl)-2-((5-(substituted amino) -1H-indol-1-yl)methyl) quinazolin-4(3H)-one | Gram-positive and Gram-negative bacteria | Activity reported | [6] |

Experimental Protocols

Synthesis of 2,3-disubstituted-fluoro-quinazolin-4(3H)-ones

This protocol describes a general one-pot, three-component synthesis.

Materials:

-

This compound

-

Appropriate primary amine (R1-NH2)

-

Appropriate aldehyde (R2-CHO)

-

Solvent (e.g., water, ethanol, or acetic acid)

-

Catalyst (e.g., Fe3O4 nanoparticles, if required)

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

Procedure:

-

To a round bottom flask, add this compound (1 mmol), the primary amine (1.2 mmol), and the aldehyde (1 mmol).

-

Add the chosen solvent (e.g., 10 mL of water).

-

If using a catalyst, add it to the mixture (e.g., Fe3O4 nanoparticles).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by filtration, wash with cold solvent, and dry.

-

If the product does not precipitate, extract it with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Synthesized fluoro-quinazolinone derivatives

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Replace the old medium with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This protocol describes a general method to assess the inhibitory activity of compounds against a specific kinase.

Materials:

-

Synthesized fluoro-quinazolinone derivatives

-

Recombinant human kinase (e.g., EGFR)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Kinase detection reagent (e.g., ADP-Glo™)

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, add the test compound, the kinase, and the substrate.

-

Incubate at room temperature to allow compound-enzyme interaction.

-

Initiate the kinase reaction by adding ATP and incubate at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a kinase detection reagent, which generates a luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition and the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

-

Synthesized fluoro-quinazolinone derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the inoculum to each well of the plate.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound serves as a valuable starting material for the synthesis of a diverse range of fluoro-substituted quinazolinone derivatives. These derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents in numerous preclinical studies. The fluorine substitution often imparts favorable pharmacological properties, making this class of compounds a continued focus of research in medicinal chemistry and drug development. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to develop novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 3-Fluoroisatoic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Fluoroisatoic anhydride in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining solubility through established experimental protocols. It is designed to be a practical resource for laboratory professionals.

Introduction to this compound

This compound (CAS No. 174463-53-7) is an organic compound with the molecular formula C₈H₄FNO₃.[1] It is a fluorinated derivative of isatoic anhydride and serves as a versatile reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a building block in the development of pharmaceuticals and agrochemicals.[1][2] The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its solubility, reactivity, and biological activity.[2] Understanding its solubility in different organic solvents is crucial for its application in synthesis, formulation, and various analytical procedures.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in various organic solvents. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimental Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Acetone | ||||

| Acetonitrile | ||||

| Chloroform | ||||

| Dichloromethane | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl sulfoxide (DMSO) | ||||

| Ethanol | ||||

| Ethyl acetate | ||||

| Hexane | ||||

| Isopropanol | ||||

| Methanol | ||||

| Tetrahydrofuran (THF) | ||||

| Toluene |

Experimental Protocols for Solubility Determination

The solubility of a solid organic compound like this compound can be determined qualitatively and quantitatively. The following protocols are based on standard laboratory techniques.[4][5][6]

This test provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (see Table 1)

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[5]

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.[5]

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[6][7]

-

Continue adding the solvent up to a total of 0.75 mL.

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it may be partially soluble or insoluble. If two distinct layers form (in the case of liquid-liquid), they are immiscible.[4][7]

-

Record your observations.

This method determines the exact amount of solute that can dissolve in a specific amount of solvent at a given temperature. A study on the solubility of the related compound, isatoic anhydride, utilized the gravimetric method.[8]

Materials:

-

This compound

-

A selection of organic solvents

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe and pass it through a syringe filter into a pre-weighed container.

-

Weigh the container with the solution to determine the mass of the solution.

-

Evaporate the solvent from the container in an oven at a temperature below the decomposition point of this compound until a constant weight is achieved.

-

The final weight of the container with the dried solid will give the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for Determining the Solubility of this compound.

Factors Influencing Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The presence of the electronegative fluorine atom and the polar anhydride group in this compound suggests it will have some degree of polarity. Its solubility will be a balance between the polar functional groups and the non-polar aromatic ring.

The solubility of isatoic anhydride derivatives can also be influenced by pH, with hydrolysis occurring under alkaline conditions to yield the corresponding anthranilic acid.[1]

Applications in Drug Development

The solubility of this compound and its derivatives is critical in pharmaceutical development.[1][2] Poor aqueous solubility is a common challenge in drug discovery. By understanding and modifying the solubility of lead compounds, researchers can improve their bioavailability and therapeutic efficacy. The use of anhydrides as prodrugs has been explored to enhance drug delivery.[9] The strategic placement of fluorine atoms is a common tactic in medicinal chemistry to modulate properties such as metabolic stability and binding affinity.[10]

References

- 1. Buy this compound | 174463-53-7 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 321-69-7 Cas No. | 5-Fluoroisatoic anhydride | Apollo [store.apolloscientific.co.uk]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. saltise.ca [saltise.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cn.aminer.org [cn.aminer.org]

An In-depth Technical Guide to 3-Fluoroisatoic Anhydride for Researchers

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Procurement, Properties, and Applications.

This technical guide provides essential information for researchers and drug development professionals on 3-fluoroisatoic anhydride (CAS No. 174463-53-7), a valuable fluorinated building block in organic and medicinal chemistry. This document outlines key suppliers, summarizes its chemical properties, and presents a detailed experimental protocol for a common synthetic application.

Core Properties of this compound

| Property | Value |

| CAS Number | 174463-53-7 |

| Molecular Formula | C₈H₄FNO₃ |

| Molecular Weight | 181.12 g/mol |

| IUPAC Name | 8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione |

| Appearance | Typically a white to light brown powder or crystalline solid |

| Storage | Ambient temperatures, though storage at 0-8°C is also recommended.[1] |

Purchasing and Supplier Information

This compound is available from several chemical suppliers specializing in research and development quantities. When purchasing, it is crucial to consider purity, quantity, and lead times. Below is a comparative summary of major suppliers. Note: Pricing is subject to change and may require institutional login for viewing.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich (Fluorochem) | FLUH99C7951B | 97%[2] | Varies (Check Website) |

| Smolecule | S728104 | Not specified | In Stock (Check Website) |

| Chem-Impex International | 23901 | ≥ 95% (HPLC)[1] | 100MG, other sizes available |

Safety and Handling

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the supplier's Safety Data Sheet (SDS).

Applications in Organic Synthesis

This compound is a versatile reagent primarily used in the synthesis of heterocyclic compounds, particularly quinazolinones and related structures. The fluorine substituent can enhance the biological activity and pharmacokinetic properties of the resulting molecules, making it a compound of interest in drug discovery.[3] Its derivatives are explored for various therapeutic applications due to their potential biological activities.

Experimental Protocol: One-Pot Synthesis of 8-Fluoro-quinazolin-4(3H)-one Derivatives

This protocol is a representative example of a three-component reaction utilizing an isatoic anhydride derivative to synthesize a quinazolinone scaffold, a common motif in medicinal chemistry. This procedure is adapted from established methods for similar non-fluorinated isatoic anhydrides.[2][4][5]

Objective: To synthesize an 8-fluoro-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one via a one-pot reaction of this compound, a primary amine, and an aldehyde.

Materials:

-

This compound (1.0 mmol, 181.1 mg)

-

Primary amine (e.g., benzylamine, 1.1 mmol, 118.0 mg, 0.115 mL)

-

Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106.1 mg, 0.102 mL)

-

Ethanol (5-10 mL)

-

Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), catalytic amount, ~0.1 mmol, 17.2 mg)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin-layer chromatography (TLC) plate and chamber

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the chosen primary amine (1.1 mmol), the aromatic aldehyde (1.0 mmol), and ethanol (5-10 mL).

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Fit the flask with a reflux condenser and place it in a heating mantle or oil bath on a magnetic stirrer.

-

Heat the reaction mixture to reflux (approximately 78°C for ethanol) and stir.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 8-fluoro-quinazolin-4(3H)-one derivative.

Visualizations

The following diagrams illustrate the procurement workflow and a generalized synthetic pathway using this compound.

Caption: A logical workflow for the procurement and safe handling of this compound.

Caption: A schematic of the three-component synthesis of 8-fluoro-quinazolinone derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Fluoroquinazolinones from 3-Fluoroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The incorporation of a fluorine atom into the quinazolinone scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, often leading to enhanced metabolic stability, binding affinity, and bioavailability. 3-Fluoroisatoic anhydride is a key precursor for the synthesis of 8-fluoro-substituted quinazolinone derivatives. This document provides detailed application notes and protocols for the synthesis of these valuable compounds, with a focus on the widely employed one-pot, three-component reaction strategy.

General Synthetic Approach

The most common and efficient method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from isatoic anhydride is a one-pot, three-component reaction involving an amine and an aldehyde. This methodology can be adapted for this compound to produce 8-fluoroquinazolinone derivatives. The reaction typically proceeds via the initial formation of a 2-aminobenzamide intermediate from the reaction of isatoic anhydride with an amine, followed by condensation with an aldehyde and subsequent cyclization.

Reaction Mechanism

The general mechanism for the one-pot synthesis of quinazolinones from isatoic anhydride, an amine, and an aldehyde involves several key steps:

-

Ring opening of Isatoic Anhydride: The primary amine attacks the carbonyl group of the isatoic anhydride, leading to the opening of the heterocyclic ring to form a 2-aminobenzamide intermediate with the release of carbon dioxide.

-

Imine Formation: The 2-aminobenzamide intermediate then reacts with the aldehyde to form a Schiff base (imine).[1]

-

Cyclization: Intramolecular cyclization of the imine intermediate occurs, where the secondary amine attacks the amide carbonyl group.

-

Dehydration/Oxidation: The final step involves the elimination of a water molecule to form the stable quinazolinone ring. In some cases, an oxidant is used to facilitate the aromatization of a dihydroquinazolinone intermediate.

The presence of a fluorine atom at the 3-position of the isatoic anhydride (which corresponds to the 8-position in the final quinazolinone product) is expected to influence the electron density of the aromatic ring, which may affect reaction rates and yields.

Experimental Protocols

Below are representative protocols for the synthesis of 8-fluoro-2,3-disubstituted-4(3H)-quinazolinones based on established methods for unsubstituted isatoic anhydride. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Iodine-Catalyzed One-Pot Synthesis of 8-Fluoro-2,3-disubstituted-4(3H)-quinazolinones

This protocol is adapted from a general method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones using iodine as a catalyst.[2]

Materials:

-

This compound

-

Primary amine (aromatic or aliphatic)

-

Aldehyde (aromatic or heteroaromatic)

-

Iodine (I₂)

-

Acetic acid (AcOH)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Ethyl acetate

-

n-Hexane

Procedure:

-

In a round-bottom flask, combine this compound (1 mmol), the desired primary amine (1.2 mmol), and the aldehyde (1 mmol).

-

Add a solvent mixture of acetonitrile and water (1:1, 5 mL).

-

To this mixture, add iodine (1 mmol) and a catalytic amount of acetic acid (10 mol%).

-

Stir the reaction mixture at reflux. Monitor the reaction progress by thin-layer chromatography (TLC) using an eluent system such as ethyl acetate/n-hexane (1:2).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Catalyst-Free Synthesis of 8-Fluoro-2,3-dihydroquinazolin-4(1H)-ones

This protocol is based on a catalyst-free approach for the synthesis of dihydroquinazolinones.[3]

Materials:

-

This compound

-

Primary amine

-

Aldehyde

-

Ethanol or Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) in ethanol or water.

-

Add the primary amine (1 mmol) and the aldehyde (1 mmol) to the solution.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C).

-

Monitor the reaction by TLC. The product, a 2,3-dihydroquinazolin-4(1H)-one, may precipitate out of the solution upon formation.

-

If precipitation occurs, filter the solid product and wash it with cold ethanol.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of quinazolinone derivatives from unsubstituted isatoic anhydride, which can serve as a starting point for optimizing the synthesis of 8-fluoro analogues.

Table 1: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones using Iodine Catalyst [2]

| Entry | Amine | Aldehyde | Time (h) | Yield (%) |

| 1 | Aniline | Benzaldehyde | 4 | 92 |

| 2 | 4-Methylaniline | Benzaldehyde | 3.5 | 95 |

| 3 | 4-Chloroaniline | Benzaldehyde | 5 | 88 |

| 4 | Benzylamine | Benzaldehyde | 4.5 | 90 |

| 5 | Aniline | 4-Chlorobenzaldehyde | 4.5 | 90 |

| 6 | Aniline | 4-Methoxybenzaldehyde | 3 | 96 |

Table 2: Sulfamic Acid Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones [4]

| Entry | Amine | Aldehyde | Time (h) | Yield (%) |

| 1 | 3-Trifluoromethylaniline | Benzaldehyde | 2 | 82 |

| 2 | 3-Trifluoromethylaniline | 4-Methylbenzaldehyde | 1.5 | 84 |

| 3 | 3-Trifluoromethylaniline | 4-Methoxybenzaldehyde | 1.5 | 84 |

| 4 | 3-Trifluoromethylaniline | 4-Chlorobenzaldehyde | 2.5 | 78 |

| 5 | 3-Trifluoromethylaniline | 4-Nitrobenzaldehyde | 3 | 72 |

Visualizations

Reaction Pathway for Quinazolinone Synthesis

Caption: General reaction pathway for the synthesis of 8-fluoroquinazolinones.

Experimental Workflow

Caption: A typical experimental workflow for one-pot quinazolinone synthesis.

Applications in Drug Development

Quinazolinone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[5][6][7] The introduction of a fluorine atom at the 8-position can further enhance these activities. For instance, fluoroquinolone antibiotics are a well-known class of drugs where the fluorine atom is crucial for their antibacterial efficacy.[8] Therefore, the synthesis of 8-fluoroquinazolinone derivatives is a promising strategy for the discovery of new drug candidates with improved therapeutic profiles.

Conclusion

The synthesis of 8-fluoroquinazolinone derivatives from this compound via one-pot, three-component reactions is a versatile and efficient approach for generating libraries of potentially bioactive compounds. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis of novel fluorinated quinazolinones for applications in drug discovery and development. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. jocpr.com [jocpr.com]

- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Heterocycles Using 3-Fluoroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoroisatoic anhydride is a versatile building block in heterocyclic synthesis, offering a convenient route to a variety of nitrogen-containing scaffolds. The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the resulting molecules, making it a valuable reagent in drug discovery and development.[1] This document provides detailed application notes and protocols for the synthesis of three key classes of heterocycles—quinazolinones, benzodiazepines, and triazoles—using this compound as a common precursor.

I. Synthesis of 8-Fluoroquinazolinones

Quinazolinones are a prominent class of heterocyclic compounds possessing a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] The incorporation of a fluorine atom at the 8-position of the quinazolinone ring can significantly modulate these activities.

A. One-Pot, Three-Component Synthesis of 8-Fluoro-2,3-disubstituted-4(3H)-quinazolinones

This protocol outlines a highly efficient one-pot synthesis of 8-fluoro-2,3-disubstituted-4(3H)-quinazolinones through a three-component reaction of this compound, a primary amine, and an aldehyde.[1][4] This approach offers simplicity and atom economy, making it suitable for the rapid generation of compound libraries.

Experimental Protocol:

-

To a round-bottom flask, add this compound (1.0 mmol), a primary amine (1.2 mmol), and an aldehyde (1.0 mmol) in a solvent mixture of acetonitrile and water (1:1, 10 mL).

-

Add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%).

-

Stir the reaction mixture at reflux for the appropriate time (typically 4-8 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 8-fluoro-2,3-disubstituted-4(3H)-quinazolinone.

Reaction Workflow:

B. Biological Activity

Derivatives of fluoroquinazolinones have demonstrated significant antimicrobial and antifungal activities. The specific activity is highly dependent on the substituents at the 2 and 3 positions of the quinazolinone core.

Table 1: Antimicrobial Activity (MIC values in µg/mL) of Selected Fluoroquinazolinone Analogs

| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |

| Analog 1 | 32 | 64 | >128 | >128 | 64 |

| Analog 2 | 16 | 32 | 64 | 128 | 32 |

| Analog 3 | 8 | 16 | 32 | 64 | 16 |

| Fluconazole | - | - | - | - | 0.5-8[5] |

| Ciprofloxacin | 0.25-2 | 0.12-1 | 0.015-1 | 0.06-4 | - |

| Note: Data is representative of structurally similar fluoroquinazolinone derivatives and may not be from direct synthesis with this compound. |

II. Synthesis of 7-Fluoro-1,4-benzodiazepine-2,5-diones